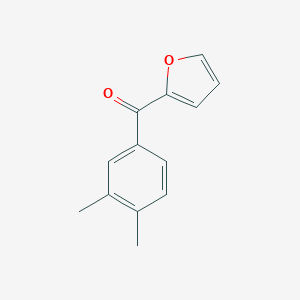
(3,4-Dimethylphenyl)(furan-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(3,4-Dimethylphenyl)(furan-2-yl)methanone" is a member of the furan-2-yl(phenyl)methanone derivatives, which are characterized by a furan ring attached to a phenyl group through a methanone linkage. These compounds have been the subject of various studies due to their interesting chemical properties and potential biological activities.
Synthesis Analysis
The synthesis of furan-2-yl(phenyl)methanone derivatives has been explored in several studies. For instance, a series of these derivatives were synthesized and their structures confirmed using 1H-NMR, 13C-NMR, and mass spectral data . Another study reported the synthesis of related compounds through a domino process involving the reduction of a double bond followed by the Paal-Knorr furan synthesis . Additionally, selective palladium-catalyzed α- and β-arylations of the furan rings of (ortho-bromophenyl)furan-2-yl-methanones have been achieved, demonstrating the versatility of these compounds in chemical synthesis .
Molecular Structure Analysis
The molecular structure of furan-2-yl(phenyl)methanone derivatives is crucial for their chemical reactivity and biological activity. X-ray diffraction has been used to determine the molecular and crystal structure of related compounds, such as 3-[(E)-alk-1-enyl]-4-(1-alkyl-5-methoxy-2-methyl-1H-indol-3-yl)furan-2,5-diones, which exhibit photochromic properties . These structural analyses are essential for understanding the behavior of these compounds under various conditions.
Chemical Reactions Analysis
The chemical reactivity of furan-2-yl(phenyl)methanone derivatives has been investigated through various reactions. For example, the electrochemical reduction of related cationic species exhibited less negative reduction potential, indicating a unique reactivity profile . The reactions of these cations with nucleophiles were also studied, showing exo selectivity controlled by the methano-bridge . Furthermore, photoinduced autorecycling oxidation reactions have been carried out with these compounds, yielding imines in significant yields .
Physical and Chemical Properties Analysis
The physical and chemical properties of furan-2-yl(phenyl)methanone derivatives are influenced by their molecular structure. The photochromic properties of these compounds have been explored, with some derivatives exhibiting fluorescence with quantum yields of up to 0.1 . The pK(R+) values of related cationic species have been determined spectrophotometrically, providing insight into their acid-base properties . These properties are important for the potential application of these compounds in various fields, including materials science and medicinal chemistry.
Aplicaciones Científicas De Investigación
Therapeutic Potential and Chemical Synthesis
A derivative closely related to (3,4-Dimethylphenyl)(furan-2-yl)methanone, named 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, has been synthesized and identified for its therapeutic properties. This compound exhibits potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties, highlighting its potential in various medical applications (Bonilla-Castañeda et al., 2022).
Catalysis and Chemical Reactions
Furan-2-yl(phenyl)methanol derivatives, which include compounds like (3,4-Dimethylphenyl)(furan-2-yl)methanone, have been utilized in the aza-Piancatelli rearrangement. This process is catalyzed by In(OTf)3, producing 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives efficiently. This methodology is noted for its good yields, high selectivity, and faster reaction times, indicating the importance of these compounds in facilitating chemical transformations (Reddy et al., 2012).
Antimicrobial and Antioxidant Activities
(3,4-Dimethylphenyl) bicyclo methanone derivatives, closely related to (3,4-Dimethylphenyl)(furan-2-yl)methanone, have been synthesized and evaluated for their antimicrobial and antioxidant activities. These compounds have shown significant activities against various bacterial and fungal strains and also exhibited DPPH radical scavenging activities, indicating their potential as antimicrobial and antioxidant agents (Thirunarayanan, 2015).
Anti-inflammatory and Antibacterial Agents
Novel pyrazoline derivatives, including (3,4-Dimethylphenyl)(furan-2-yl)methanone derivatives, have been synthesized and evaluated for their anti-inflammatory and antibacterial activities. Some of these compounds exhibited high in vivo anti-inflammatory activity and potent antibacterial activity, indicating their potential use in medical treatments (Ravula et al., 2016).
Protein Tyrosine Kinase Inhibition
A series of furan-2-yl(phenyl)methanone derivatives were synthesized and screened for their in vitro protein tyrosine kinase inhibitory activity. Several derivatives exhibited promising activity, comparable to or even better than the reference compound genistein. These findings suggest the potential application of these compounds in targeted therapies (Zheng et al., 2011).
Propiedades
IUPAC Name |
(3,4-dimethylphenyl)-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-9-5-6-11(8-10(9)2)13(14)12-4-3-7-15-12/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOTZZJPIQTQII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=CO2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355547 |
Source


|
| Record name | (3,4-dimethylphenyl)(furan-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dimethylphenyl)(furan-2-yl)methanone | |
CAS RN |
15817-47-7 |
Source


|
| Record name | (3,4-dimethylphenyl)(furan-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

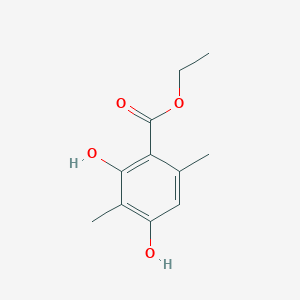
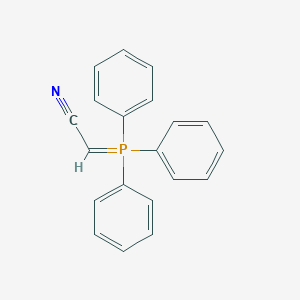
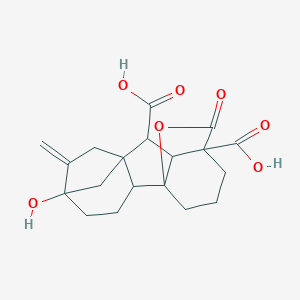
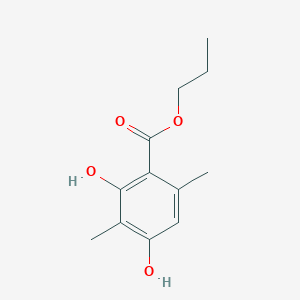
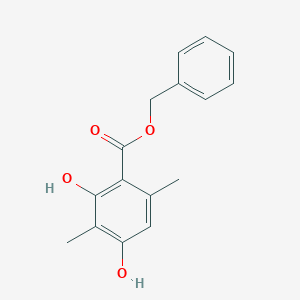
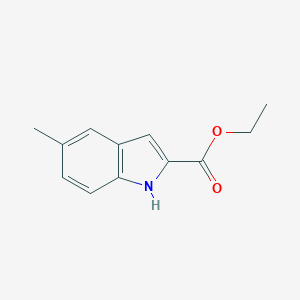
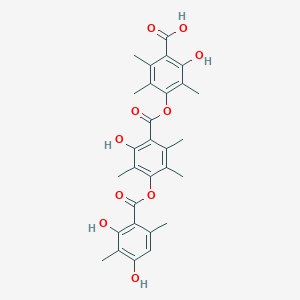
![Acetophenone, 2-(pyrido[3,4-d]pyridazin-8-ylthio)-](/img/structure/B108395.png)
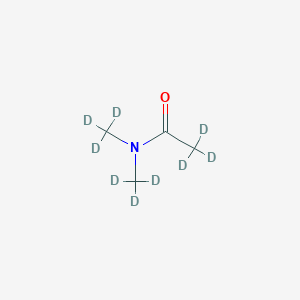
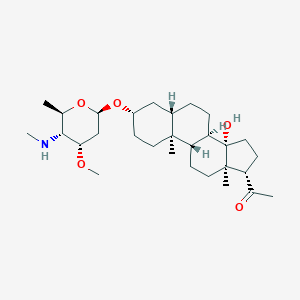
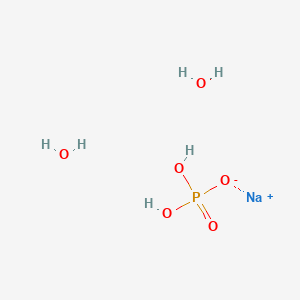
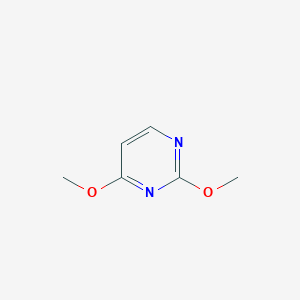
![3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol](/img/structure/B108409.png)
